Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride
Overview
Description
Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride: is an organic compound that belongs to the class of carboximidates. It is characterized by the presence of an ethyl group, two methoxy groups attached to a benzene ring, and a carboximidate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride can be synthesized through the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. The general mechanism involves the formation of an imidate intermediate, which is then converted to the hydrochloride salt .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Converts the imidate to an ester.
Aminolysis: Reacts with amines to form amidines.
Substitution Reactions: Involves the replacement of functional groups on the benzene ring.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions.
Aminolysis: Requires the presence of amines such as ammonia or primary amines.
Substitution Reactions: Often involve electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products Formed:
Esters: Formed through hydrolysis.
Amidines: Formed through aminolysis.
Substituted Benzene Derivatives: Formed through substitution reactions.
Scientific Research Applications
Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Biological Studies: Used in studies involving enzyme inhibition and protein modification.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- Methyl 3,4-dimethoxybenzene-1-carboximidate
- Propyl 3,4-dimethoxybenzene-1-carboximidate
- Butyl 3,4-dimethoxybenzene-1-carboximidate
Comparison: Ethyl 3,4-dimethoxybenzene-1-carboximidate hydrochloride is unique due to its specific ethyl group, which can influence its reactivity and solubility compared to similar compounds with different alkyl groups. The presence of the hydrochloride salt also affects its stability and handling properties.
Properties
IUPAC Name |
ethyl 3,4-dimethoxybenzenecarboximidate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-4-15-11(12)8-5-6-9(13-2)10(7-8)14-3;/h5-7,12H,4H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWCBOCAPKPKFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C=C1)OC)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673685 | |
Record name | Ethyl 3,4-dimethoxybenzene-1-carboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13602-19-2 | |
Record name | Ethyl 3,4-dimethoxybenzene-1-carboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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